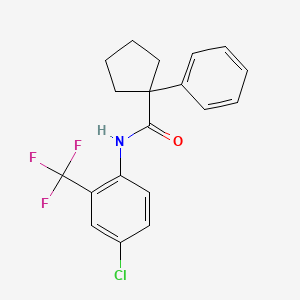

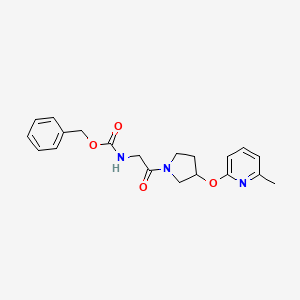

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. It is used in the manufacture of plastics, resins, pesticides, brake fluid and other industrial materials . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline with four hydrogen atoms added. It is often found in biologically active compounds and pharmaceuticals .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the other functional groups present in the molecule. Piperazine itself can undergo reactions typical of secondary amines, such as acylation, alkylation, and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride” would depend on its specific structure. Factors such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity:

PNT exhibits antimicrobial properties, making it a potential candidate for combating bacterial infections. In a study by Haraguchi et al., PNT was effective against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . Here’s how it works:

Organic Synthesis:

PNT can be utilized in organic synthesis. For instance, it can serve as a building block for creating more complex molecules. Researchers have explored its reactivity in various reactions, such as C–H vinylation .

Schiff Base Formation:

PNT can participate in Schiff base reactions. When combined with appropriate aldehydes, it forms Schiff bases. Spectroscopic techniques (UV–Visible, FTIR, NMR) are used to monitor these reactions .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on a compound like “2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile dihydrochloride” would likely depend on its potential applications. Given the wide range of biological activities associated with piperazine and tetrahydroquinoline derivatives, potential areas of interest could include medicinal chemistry, drug discovery, and materials science .

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4.2ClH/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18;;/h9,16H,1-8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGCJMZALFPUEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3,5-dimethoxyphenyl)benzamide](/img/structure/B2640910.png)

![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)

![1-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2640912.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)

![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)